molecular formula C9H14N2 B120888 2,4-Diaminomesitylene CAS No. 3102-70-3

2,4-Diaminomesitylene

Cat. No.: B120888
CAS No.: 3102-70-3
M. Wt: 150.22 g/mol
InChI Key: ZVDSMYGTJDFNHN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,4-Diaminomesitylene, also known as 2,4,6-Trimethylbenzene-1,3-diamine, is primarily used in the synthesis of polyurethanes . It acts as a precursor in the non-phosgene production of isocyanate , which is a key component in the manufacture of polyurethanes.

Mode of Action

The compound undergoes oxidative carbonylation with methyl formate (MF), which can be produced from CO2 . This reaction provides a possible route for the non-phosgene production of isocyanate precursors . The process involves three different reaction paths: N-formylation by MF, condensation with in situ formed formaldehyde, and N-methylation by in situ formed dimethyl carbonate (DMC) .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidative carbonylation of the compound with methyl formate (MF) to produce isocyanate precursors . This process is part of a larger reaction network leading to the target product toluene-2,4-dicarbamate (TDC) and other side products .

Pharmacokinetics

It’s known that the compound is a solid, with a melting point of 89-91°c and a boiling point of approximately 2977±350 °C . It is insoluble in water but soluble in organic solvents such as alcohol and ether .

Result of Action

The result of the action of this compound is the production of isocyanate precursors, which are essential for the synthesis of polyurethanes . The oxidative carbonylation of this compound with methyl formate (MF) leads to the formation of toluene-2,4-dicarbamate (TDC) and other side products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction with methyl formate (MF) is carried out under specific conditions, and the choice of catalyst can significantly affect the product distribution . The compound should be stored away from fire sources and oxidizing agents due to its combustible nature . It’s also important to handle the compound in a well-ventilated environment to avoid direct contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,4-Diaminomesitylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions. These enzymes facilitate the conversion of this compound into its corresponding quinone derivatives, which are important intermediates in the synthesis of various bioactive compounds .

Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity. For example, the interaction with copper ions can enhance its catalytic properties, making it useful in oxidative coupling reactions . The compound’s ability to donate and accept electrons makes it a versatile participant in redox reactions, contributing to its wide range of biochemical applications.

Cellular Effects

Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress response. By modulating the activity of transcription factors such as NF-κB, it can alter the expression of genes involved in antioxidant defense mechanisms . This modulation can lead to changes in cellular metabolism, including the enhancement of glycolytic pathways and the suppression of oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters, leading to potential therapeutic effects in neurological disorders.

Additionally, this compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to the activation of signaling pathways such as the MAPK pathway, resulting in changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity and generate ROS highlights its multifaceted molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to light and oxygen can lead to the formation of degradation products, which may alter its biochemical activity.

Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism, suggesting potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the generation of ROS and the subsequent oxidative damage to cellular components.

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its role as a substrate for various enzymes. One of the key metabolic pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of quinone derivatives . These quinone derivatives can further participate in redox reactions, contributing to the compound’s biochemical activity.

Additionally, this compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase enzymes . This conjugation enhances the compound’s solubility and facilitates its excretion from the body. The involvement of this compound in these metabolic pathways highlights its dynamic role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, such as albumin . This interaction can affect the compound’s bioavailability and its ability to reach target tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diaminomesitylene can be synthesized through the catalytic hydrogenation of 2,4-dinitromesitylene. This process involves the reduction of nitro groups (-NO2) to amino groups (-NH2) using hydrogen gas in the presence of a catalyst. Common catalysts used for this reaction include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out under elevated temperatures and pressures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow hydrogenation processes. These processes utilize copper-aluminum oxide catalysts in a flow reactor, operating at temperatures around 120°C and pressures of 30 bar. The use of methanol or a methanol/isopropanol mixture as a solvent helps to facilitate the reaction and improve the selectivity towards the desired diamine product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminomesitylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: As mentioned earlier, it can be synthesized through the reduction of dinitro compounds.

    Substitution: The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: this compound itself.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

2,4-Diaminomesitylene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Toluene-2,4-diamine: Similar in structure but lacks the additional methyl groups present in 2,4-diaminomesitylene.

    4,4’-Methylenedianiline: Contains two benzene rings connected by a methylene bridge, with amino groups at the 4 positions.

Uniqueness

This compound is unique due to the presence of three methyl groups on the benzene ring, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other aromatic diamines and contributes to its specific applications in various fields .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184994
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-70-3
Record name 2,4,6-Trimethyl-1,3-phenylenediamine
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Record name 2,4-Diaminomesitylene
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Record name 3102-70-3
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Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzene-1,3-diamine
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Record name 2,4-DIAMINOMESITYLENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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